Cas no 64062-91-5 (Benzenesulfonyl chloride, 4-(2-bromoethyl)-)
Benzenesulfonyl chloride, 4-(2-bromoethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl chloride, 4-(2-bromoethyl)-
- 4-(2-bromoethyl)benzenesulfonyl chloride
- 4-(2-Bromoethyl)benzene-1-sulfonyl chloride
- DTXSID50511358
- SCHEMBL313925
- AKOS015948281
- MFCD09996867
- 4-(2-bromoethyl)benzene-1-sulfonylchloride
- 64062-91-5
- NS-04705
- p-(2-Bromoethyl)benzenesulfonyl chloride
- starbld0038936
- 4-(chlorosulfonyl)phenethyl bromide
-
- Inchi: 1S/C8H8BrClO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2
- InChI Key: ZLQHSSKMRVRVHB-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC(=CC=1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 281.91174
- Monoisotopic Mass: 281.91169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
Benzenesulfonyl chloride, 4-(2-bromoethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645303-50mg |
4-(2-Bromoethyl)benzenesulfonyl chloride |
64062-91-5 | 98% | 50mg |
¥1545.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645303-100mg |
4-(2-Bromoethyl)benzenesulfonyl chloride |
64062-91-5 | 98% | 100mg |
¥2562.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645303-250mg |
4-(2-Bromoethyl)benzenesulfonyl chloride |
64062-91-5 | 98% | 250mg |
¥2688.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645303-1g |
4-(2-Bromoethyl)benzenesulfonyl chloride |
64062-91-5 | 98% | 1g |
¥3948.00 | 2024-05-05 | |
| Key Organics Ltd | NS-04705-50mg |
4-(2-bromoethyl)benzene-1-sulfonyl chloride |
64062-91-5 | >95% | 50mg |
£233.28 | 2025-02-09 | |
| Key Organics Ltd | NS-04705-0.25g |
4-(2-bromoethyl)benzene-1-sulfonyl chloride |
64062-91-5 | >95% | 0.25g |
£329.00 | 2025-02-09 | |
| Key Organics Ltd | NS-04705-100mg |
4-(2-bromoethyl)benzene-1-sulfonyl chloride |
64062-91-5 | >95% | 100mg |
£274.69 | 2025-02-09 | |
| Key Organics Ltd | NS-04705-1g |
4-(2-bromoethyl)benzene-1-sulfonyl chloride |
64062-91-5 | >95% | 1g |
£437.00 | 2025-02-09 |
Benzenesulfonyl chloride, 4-(2-bromoethyl)- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Benzenesulfonyl chloride, 4-(2-bromoethyl)-
Benzenesulfonyl chloride, 4-(2-bromoethyl)- (CAS No. 64062-91-5): A Versatile Intermediate in Modern Chemical Synthesis
Benzenesulfonyl chloride, 4-(2-bromoethyl)-, identified by the chemical abstracts service number CAS No. 64062-91-5, is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its benzenesulfonyl chloride moiety and a 2-bromoethyl substituent, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents and specialty chemicals.
The benzenesulfonyl chloride functional group is well-known for its reactivity in nucleophilic substitution reactions, where it can be converted into sulfonamides, sulfonates, and other derivatives. The presence of the 2-bromoethyl group further enhances its utility by providing a reactive site for etherification, alkylation, and other transformations. These properties have made Benzenesulfonyl chloride, 4-(2-bromoethyl)- a popular choice in synthetic chemistry labs worldwide.
In recent years, there has been growing interest in the application of this compound in the development of pharmaceuticals. For instance, sulfonamides derived from benzenesulfonyl chlorides have shown promise as antimicrobial agents. The 2-bromoethyl group can be selectively modified to introduce various pharmacophores, enabling the design of molecules with tailored biological activities. This flexibility has been exploited in the synthesis of drugs targeting bacterial infections, viral diseases, and even cancer.
One of the most compelling aspects of Benzenesulfonyl chloride, 4-(2-bromoethyl)- is its role in the synthesis of complex organic molecules through cross-coupling reactions. The benzenesulfonyl chloride moiety can participate in palladium-catalyzed coupling reactions with aryl halides and boronic acids, allowing for the construction of biaryl structures. These types of structures are common motifs in many pharmaceuticals and natural products. The 2-bromoethyl group can also be used in Suzuki-Miyaura or Heck reactions to introduce additional functional groups at specific positions within the molecule.
The compound's utility extends beyond pharmaceuticals into the realm of materials science. For example, sulfonamides derived from benzenesulfonyl chlorides have been used to modify polymers and coatings, enhancing their thermal stability and mechanical properties. The 2-bromoethyl group can be used to introduce cross-linking agents or other functional groups that improve material performance under various conditions.
Recent research has also explored the use of Benzenesulfonyl chloride, 4-(2-bromoethyl)- in catalysis. The benzenesulfonyl chloride group can act as a ligand for transition metals, facilitating various catalytic transformations. This has led to the development of new catalyst systems that are more efficient and environmentally friendly compared to traditional methods. Such advancements are crucial for reducing the environmental impact of chemical synthesis and improving yields.
In conclusion, Benzenesulfonyl chloride, 4-(2-bromoethyl)- (CAS No. 64062-91-5) is a versatile compound with a wide range of applications in chemical synthesis and pharmaceutical development. Its unique structural features make it an invaluable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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